Cas no 1638764-22-3 (4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine)
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1638764-22-3x500.png)
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- SB14566
- P16586
-
- MDL: MFCD24618192
- インチ: 1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12)
- InChIKey: CQRHTSFHCJFYEX-UHFFFAOYSA-N
- SMILES: ClC1=C2C=C(C)NC2=NC(C)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 176
- トポロジー分子極性表面積: 41.6
- XLogP3: 2.4
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T776313-10mg |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | T776313-100mg |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 100mg |
$ 230.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1661-5G |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 5g |
¥ 9,405.00 | 2023-04-14 | |
eNovation Chemicals LLC | D586460-5G |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 5g |
$1770 | 2024-07-21 | |
eNovation Chemicals LLC | D586460-100mg |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 100mg |
$185 | 2024-07-21 | |
eNovation Chemicals LLC | D586460-500mg |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 500mg |
$390 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1661-10g |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 10g |
¥15670.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1661-100mg |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 100mg |
¥936.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1661-500.0mg |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 500.0mg |
¥2090.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1661-10.0g |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
1638764-22-3 | 97% | 10.0g |
¥15670.0000 | 2024-07-24 |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidineに関する追加情報
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1638764-22-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 1638764-22-3, is a significant intermediate in the realm of pharmaceutical chemistry. This heterocyclic compound, belonging to the pyrrolopyrimidine class, has garnered considerable attention due to its structural versatility and its role in the synthesis of various biologically active molecules.
The< strong>pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of chloro and methyl substituents at specific positions enhances its reactivity, making it a valuable building block for drug discovery programs. Specifically, the< strong>4-chloro substituent at the 4-position provides a site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the< strong>2,6-dimethyl groups contribute to steric and electronic properties that can influence the compound's binding affinity and pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, cancers and infectious diseases have been prominent areas of interest. The< strong>4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine core structure has been incorporated into several lead compounds that exhibit promising preclinical activity. For instance, derivatives of this compound have shown inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. These findings have spurred further investigation into optimizing the scaffold for improved efficacy and reduced toxicity.
The< strong>CAS no. 1638764-22-3 designation ensures that researchers can reliably obtain this compound for their studies. Its synthesis typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, such as transition metal-catalyzed coupling reactions and microwave-assisted synthesis, have been employed to enhance yield and purity. These techniques not only streamline the production process but also allow for the rapid exploration of structural analogs.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. The< strong>pyrrolopyrimidine moiety is particularly favored due to its presence in numerous FDA-approved drugs. The< strong>4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivative exemplifies how modifications to a core scaffold can yield compounds with tailored biological activities. Researchers are continuously exploring new synthetic routes and functionalization strategies to expand the chemical space accessible from this intermediate.
The incorporation of computational chemistry techniques has further accelerated the discovery process. Molecular modeling studies have been instrumental in predicting binding modes and affinity interactions between< strong>4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-based compounds and their target proteins. These insights guide experimental design and help prioritize candidates for further development. Additionally, high-throughput screening (HTS) platforms have been utilized to rapidly assess the activity of large libraries of derivatives.
In conclusion, 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1638764-22-3) represents a crucial intermediate in modern pharmaceutical synthesis. Its structural features make it an excellent candidate for generating novel therapeutic agents with potential applications in oncology and other therapeutic areas. As research progresses, advancements in synthetic methodologies and computational tools will continue to drive innovation in this field.
1638764-22-3 (4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine) Related Products
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 1807261-27-3(3-Bromo-4-hydroxy-2-(trifluoromethyl)aniline)
- 896011-58-8(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)
- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)
- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)
- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)
- 743444-59-9(1-4-fluoro-2-(pyrrolidin-1-yl)phenylethan-1-one)
- 67392-69-2(D-Leucine, D-alanyl-)
- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 4504-94-3(3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one)
